![molecular formula C12H16N2O4 B2726411 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid CAS No. 1785390-96-6](/img/structure/B2726411.png)
2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid
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Overview
Description
“2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” is a chemical compound that is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The yield of the synthesis process is 95% .Molecular Structure Analysis
The molecular weight of the compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242 . The Rf value is 0.31 (ether/methanol: 9/1) .Scientific Research Applications
Quantitative Analysis of tert-Butyloxycarbonyl Group
A study by Ehrlich-Rogozinski (1974) details a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This method employs perchloric acid solution in acetic acid, yielding protonated amino groups and free perchloric acid. The accuracy of determining the tert-butyloxycarbonyl derivative is achieved through back titration with sodium methylate, highlighting a rapid and simple approach for both cleavage and determination of this group (Ehrlich-Rogozinski, 1974).
Synthesis of Key Intermediates in Natural Products
In 2014, a study by Qin et al. focused on the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl)thio) propanoate. This compound is an important intermediate in the natural product Biotin, which plays a crucial role in the metabolic cycle, notably in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis, achieved from L-cystine in three steps, demonstrates the relevance of tert-butoxycarbonyl derivatives in synthesizing biologically significant compounds (Qin et al., 2014).
Development of Nicotinic Acid-Based Amino Acid Units
Ovdiichuk et al. (2015) explored the synthesis of nicotinic acid-based amino acid units featuring an amidoxime function on the pyridine ring. The process involved coupling 2-cyanonicotinic acid with methyl esters of L-α-amino acids, leading to intermediate 2-cyanopyridin-3-yl-containing pseudopeptides. This research signifies the utility of nicotinic acid derivatives, including tert-butoxycarbonyl derivatives, in developing novel amino acid-based structures with potential biological and medicinal applications (Ovdiichuk et al., 2015).
Synthesis of Microsporin B Analogues
A study by Swaroop et al. (2014) reports the synthesis of both isomers of a key amino acid fragment of microsporin B. The process includes steps like cross metathesis and enzymatic kinetic resolution, highlighting the use of tert-butoxycarbonyl derivatives in synthesizing complex natural products. This research provides insight into the application of tert-butoxycarbonyl derivatives in the synthesis of bioactive compounds (Swaroop et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-8(10(15)16)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVAZMQHBNVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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